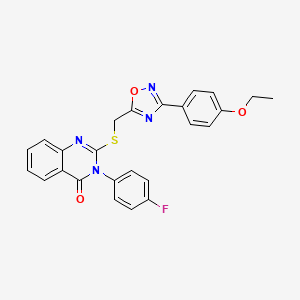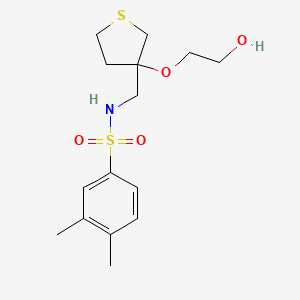
N-(3-bromophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, commonly known as BPN-15606, is a chemical compound that has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease. In
Wissenschaftliche Forschungsanwendungen
Rational and Structure-Based Drug Design
N-(3-bromophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide and related compounds have been utilized in the rational and structure-based drug design, particularly in the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. These potentiators show promise for attenuating cognitive deficits in patients with schizophrenia, demonstrating the compound's relevance in neurological research and potential therapeutic applications (Shaffer et al., 2015).
Antimicrobial Evaluation
Research has shown the effectiveness of this compound derivatives in antimicrobial activities. A study involving the synthesis and characterisation of related isonicotinamide derivatives demonstrated good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential in combating bacterial infections (Ramachandran, 2017).
Supramolecular Chemistry
The compound has been involved in supramolecular chemistry studies, particularly in the formation of co-crystals and salts with carboxylic acids. These studies contribute to understanding the structural and supramolecular aspects of pharmaceuticals and could influence drug formulation and delivery strategies (Zhang et al., 2021).
Novel Synthetic Pathways
This compound has been part of investigations into novel synthetic pathways, including the synthesis of N-substituted-3-chloro-2-azetidinone derivatives, showcasing its versatility in the creation of potential anticonvulsant agents. This highlights the compound's utility in developing new medications with specific pharmacological targets (Hasan et al., 2011).
Xanthine Oxidase Inhibitors
Further research has been directed towards designing and synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, demonstrating potent xanthine oxidase inhibitory activity. This is significant for the development of novel treatments for diseases like gout, showcasing the therapeutic potential of compounds related to this compound (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-2-1-3-13(9-12)19-16(20)11-4-6-18-15(8-11)22-14-5-7-21-10-14/h1-4,6,8-9,14H,5,7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEZBSIVNFHSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2920849.png)


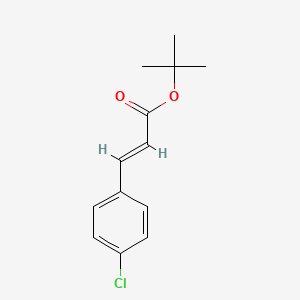
![2-[1-(3,4-Difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2920858.png)

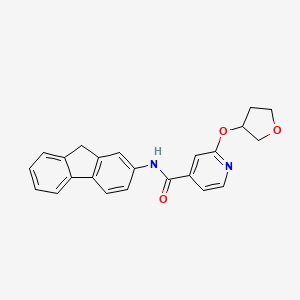
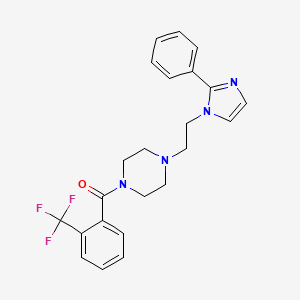
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)

